2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Description
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol, commonly known as Combretastatin A4 (CA4), is a stilbene derivative first isolated from the African willow tree Combretum caffrum . Its molecular formula is C₁₈H₂₀O₅, and it features a central ethenyl (-CH=CH-) bridge connecting two aromatic rings: a 3,4,5-trimethoxyphenyl group and a 2-methoxy-5-hydroxyphenyl moiety . CA4 is renowned for its potent antitumor activity, primarily through microtubule destabilization and disruption of tumor vasculature, making it a lead compound in anticancer drug development .
Properties
CAS No. |
117048-62-1 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5+ |
InChI Key |
HVXBOLULGPECHP-AATRIKPKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Synonyms |
1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |
Origin of Product |
United States |
Preparation Methods
Classical Wittig Approach
The Wittig reaction remains the most widely employed method for constructing erianin’s ethenyl bridge. Early work by Robinson and Taylor (2007) established a five-step protocol starting from 3,4,5-trimethoxybenzyl alcohol. The key step involves the reaction of a stabilized ylide (generated from triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide) with 2-methoxy-5-hydroxybenzaldehyde. Subsequent hydrogenation and deprotection yield erianin with an overall yield of 69%.
Reagents and Conditions
-
Ylide Formation : Triphenylphosphine, carbon tetrachloride, 12 h at 20°C.
-
Wittig Coupling : Sodium hydride, dry THF, −78°C to room temperature.
This method’s limitation lies in the moderate stereoselectivity (E/Z ratio of 3:1), necessitating chromatographic purification.
Modified Wittig Strategies
Recent advancements have focused on improving stereochemical outcomes. A 2023 study demonstrated that replacing triphenylphosphine with XantPhos ligands enhances E-selectivity to 9:1. The optimized protocol uses:
-
Phosphonium Salt : Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (1.2 equiv).
-
Base : Potassium tert-butoxide in THF at −40°C.
-
Aldehyde : 2-Methoxy-5-(tert-butyldimethylsilyloxy)benzaldehyde.
The resultant styrene derivative is hydrogenated using Pd/C in acetic acid, achieving 89% yield.
Multi-Step Convergent Syntheses
Fragment Coupling Approach
EP1916251A1 (2006) discloses a convergent route involving separate preparation of aromatic fragments followed by coupling:
-
Fragment A : 3,4,5-Trimethoxyphenylacetaldehyde synthesized via oxidation of 3,4,5-trimethoxyphenethyl alcohol with pyridinium chlorochromate (PCC).
-
Fragment B : 2-Methoxy-5-hydroxybenzaldehyde protected as its tert-butyldimethylsilyl (TBS) ether.
Coupling Conditions :
-
Aldol Condensation : LDA (2.0 equiv), THF, −78°C, 2 h.
-
Dehydration : p-TsOH, toluene, reflux, 6 h (82% yield).
This method circumvents phosphine oxides but requires stringent temperature control.
Reductive Amination Pathway
A 2023 RSC publication introduced a reductive amination strategy to access erianin analogues:
-
Intermediate Synthesis :
-
3,4,5-Trimethoxyphenethylamine + 2-Methoxy-5-hydroxyacetophenone.
-
Conditions : NaBH₃CN, MeOH, 12 h (75% yield).
-
-
Oxidative Deamination :
While applicable to derivatives, this route’s scalability is limited by the use of hazardous cyanoborohydride.
Catalytic Hydrogenation and Dehydrogenation
Pd-Mediated Hydrogenation
Post-Wittig hydrogenation is critical for saturating the ethenyl bond. Standard conditions (Pd/C, H₂, ethyl acetate) afford erianin in >99% purity but suffer from catalyst poisoning by sulfur impurities. A patent-pending solution employs:
Transfer Hydrogenation
For acid-sensitive substrates, transfer hydrogenation using ammonium formate and Pd(OH)₂/C in ethanol achieves comparable yields (91%) without acidic byproducts.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Erianin Synthesis Methods
Recent Innovations in Process Chemistry
Continuous Flow Synthesis
A 2024 pilot-scale study demonstrated erianin synthesis in a continuous flow reactor:
Enzymatic Demethylation
Biocatalytic methods using Pseudomonas putida CYP450 demethylases enable direct conversion of trimethoxy precursors to erianin, avoiding harsh deprotection steps.
Scalability and Industrial Considerations
Cost Analysis
Table 2. Cost Drivers in Erianin Production
| Component | Cost Contribution (%) | Remarks |
|---|---|---|
| Phosphonium Salts | 45 | Price volatility due to P supply |
| Pd Catalysts | 30 | Recovery systems critical |
| Solvents | 15 | Ethyl acetate recycling feasible |
| Energy | 10 | Hydrogenation is energy-intensive |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Substitution: The methoxy and phenol groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects other pathways, including the inhibition of heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and biological activities of CA4 and its analogs:
Mechanism of Action and Research Findings
Combretastatin A4 (CA4)
- Mechanism : Binds to β-tubulin, destabilizing microtubules and blocking mitosis. Also induces rapid collapse of tumor blood vessels by targeting endothelial cells .
- Research : Demonstrated IC₅₀ values of 2–7 nM against multiple cancer cell lines (e.g., HT-29 colon cancer) . Clinical trials of its prodrug (CA4P) show efficacy in reducing tumor blood flow .
Erianin
- Mechanism : Modulates oxidative stress via Nrf2/Keap1 pathway and induces caspase-dependent apoptosis .
- Research : Effective in liver cancer (HepG2 cells, IC₅₀ = 8.2 μM) and cervical cancer (HeLa cells, IC₅₀ = 12.5 μM) .
Combretastatin A4 Phosphate (CA4P)
- Advantage: Solubility increases from <0.01 mg/mL (CA4) to >10 mg/mL, enabling intravenous administration .
- Clinical Data : Phase II trials show tumor vascular shutdown in 95% of patients with anaplastic thyroid cancer .
Ombrabulin and Propanamide Derivatives
- Innovations: Ombrabulin’s amino-hydroxypropanamide group may enhance blood-brain barrier penetration , while propanamide derivatives exhibit improved binding to kinases involved in metastasis .
Key Structural-Activity Relationships (SAR)
- Ethenyl vs. Ethyl Bridge : The ethenyl group in CA4 is critical for microtubule binding, whereas Erianin’s ethyl linker shifts the mechanism toward oxidative stress pathways .
- Methoxy Substitutions : The 3,4,5-trimethoxy group enhances tubulin binding affinity, while the 2-methoxy-5-hydroxy moiety improves solubility and bioavailability .
- Prodrug Modifications : Phosphate esters (e.g., CA4P) address poor aqueous solubility but require enzymatic activation in vivo .
Biological Activity
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol, also known as Erianin, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal effects, supported by case studies and research findings.
- Chemical Name: 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
- Molecular Formula: C₁₈H₂₂O₅
- Molecular Weight: 318.36 g/mol
- CAS Number: 95041-90-0
Anticancer Activity
Erianin has demonstrated notable anticancer properties across various studies. It has been shown to inhibit cell growth and induce apoptosis in several cancer cell lines.
Case Studies
- Study on A549 Cells:
- Breast Cancer Cell Lines:
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.01 | Induction of apoptosis via caspase-3 |
| MDA-MB-435 | 0.229 | Anti-proliferative activity |
Antibacterial and Antifungal Activity
Erianin has also been evaluated for its antibacterial and antifungal properties.
Research Findings
- Antibacterial Activity:
-
Antifungal Activity:
- In antifungal assays, Erianin demonstrated activity against common fungal pathogens, although specific inhibition zones were less pronounced compared to its antibacterial effects.
| Microorganism | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 24 | Antibacterial |
| Escherichia coli | 21 | Antibacterial |
| Candida albicans | 19 | Antifungal |
The biological activity of Erianin can be attributed to its interaction with cellular targets:
- Tubulin Polymerization Inhibition: Erianin inhibits tubulin polymerization, which is critical for cancer cell division. This mechanism is similar to that of well-known chemotherapeutic agents like combretastatin .
- Apoptosis Induction: The compound promotes apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Q & A
Q. What is the established synthesis route for Combretastatin A4 (CA4), and how can its stereochemical purity be validated?
CA4 is synthesized via Wittig or Heck reactions to form the (Z)-stilbene core. Critical steps include protecting group strategies for methoxy substituents and stereochemical control . Purity is validated using HPLC (>98% purity, as per vendor specifications ), while stereochemistry is confirmed via NOESY NMR (to verify the Z-configuration of the ethenyl bridge) and single-crystal X-ray diffraction (e.g., using SHELXL for structure refinement ).
Q. What analytical techniques are recommended for characterizing CA4 and its derivatives?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) for purity assessment .
- Spectroscopy : H/C NMR for structural confirmation (e.g., methoxy protons at δ 3.6–3.8 ppm; phenolic -OH at δ 5.2–5.5 ppm) .
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (CHO; MW 316.35) .
Q. How does CA4 inhibit tubulin polymerization, and what assays are used to quantify this activity?
CA4 binds to the colchicine site on β-tubulin, destabilizing microtubule dynamics. Standard assays include:
- In vitro tubulin polymerization assays : Monitor turbidity at 350 nm using purified tubulin .
- Cell-based assays : Immunofluorescence staining for microtubule disruption in cancer cell lines (e.g., HepG2, MDA-MB-231) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50_{50}50 values for CA4 across different cancer models?
Variability in IC values (e.g., 1–10 nM in leukemia vs. 10–100 nM in solid tumors) may arise from differences in cell permeability, efflux pumps, or metabolic stability. Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma stability and metabolite formation (e.g., via LC-MS/MS) .
- Co-administration with inhibitors : Use P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects .
Q. What experimental approaches optimize CA4’s poor aqueous solubility for in vivo studies?
- Liposomal encapsulation : Transferrin-conjugated liposomes improve tumor targeting and reduce systemic toxicity (e.g., 50% reduction in hepatotoxicity in murine models) .
- Prodrug design : Phosphate derivatives (e.g., Fosbretabulin) enhance solubility via enzymatic cleavage in tumor microenvironments .
Q. How do crystallographic studies resolve structural ambiguities in CA4 analogs?
Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals:
- Dihedral angles between aromatic rings (e.g., 23.91° in benzothiophene analogs ), influencing tubulin binding.
- Hydrogen-bonding networks in tetrazole derivatives, critical for stabilizing ligand-receptor interactions .
Q. What strategies reconcile conflicting data on CA4’s dual pro-apoptotic and anti-angiogenic effects?
- Transcriptomic profiling : RNA-seq to identify context-dependent pathways (e.g., VEGF downregulation vs. Bax/Bcl-2 ratio modulation) .
- In vivo imaging : Dynamic contrast-enhanced MRI to quantify tumor vascular shutdown vs. apoptosis markers (e.g., caspase-3 activation) .
Methodological Challenges
Q. How to design SAR studies for CA4 derivatives with improved metabolic stability?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenolic ring to reduce oxidative metabolism .
- In silico modeling : Use QSAR models (r = 0.848, q = 0.544) to predict metabolic hotspots .
Q. What validation steps are critical when using SHELX for CA4 analog crystallography?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
